![molecular formula C12H19NO2 B2508112 N-[1-(Oxan-4-yl)propan-2-yl]but-2-ynamide CAS No. 2411288-20-3](/img/structure/B2508112.png)
N-[1-(Oxan-4-yl)propan-2-yl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(Oxan-4-yl)propan-2-yl]but-2-ynamide, commonly known as Oxanamide, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Oxanamide is a member of the amide family of compounds and is known for its unique chemical properties that make it suitable for various research applications.
Wirkmechanismus
The mechanism of action of Oxanamide involves its ability to selectively inhibit the activity of specific enzymes. This inhibition occurs through the formation of a covalent bond between Oxanamide and the active site of the enzyme, preventing its normal function. The selectivity of Oxanamide for specific enzymes makes it a valuable tool in studying the role of these enzymes in various biological processes.
Biochemical and Physiological Effects:
Oxanamide has been shown to have a range of biochemical and physiological effects. Its ability to selectively inhibit specific enzymes has been linked to its potential therapeutic applications in the treatment of various diseases. Additionally, Oxanamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Oxanamide in lab experiments include its selectivity for specific enzymes, its simple and efficient synthesis method, and its potential therapeutic applications. However, the limitations of using Oxanamide include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of Oxanamide. One potential direction is the development of more selective inhibitors that target specific enzymes. Additionally, further research is needed to fully understand the mechanism of action of Oxanamide and its potential therapeutic applications. Finally, the development of new synthesis methods for Oxanamide could lead to more efficient and cost-effective production.
Synthesemethoden
The synthesis of Oxanamide involves the reaction of 4-hydroxytetrahydrofuran and propargylamine in the presence of a catalyst. The resulting product is then reacted with but-2-ynoic acid to form N-[1-(Oxan-4-yl)propan-2-yl]but-2-ynamide. This method of synthesis is relatively simple and efficient, making it ideal for large-scale production.
Wissenschaftliche Forschungsanwendungen
Oxanamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research is its use as a pharmacological tool to study the role of specific proteins in various biological processes. Oxanamide has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool in drug discovery and development.
Eigenschaften
IUPAC Name |
N-[1-(oxan-4-yl)propan-2-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-4-12(14)13-10(2)9-11-5-7-15-8-6-11/h10-11H,5-9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVUWGUNZACOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)CC1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(Oxan-4-yl)propan-2-yl]but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2508036.png)
![2-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2508037.png)
![2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid](/img/structure/B2508038.png)
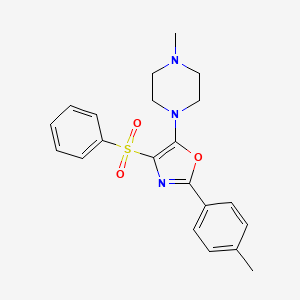
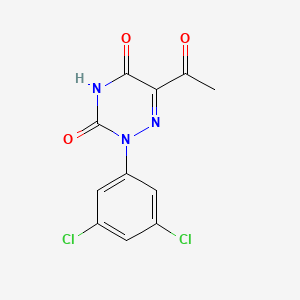
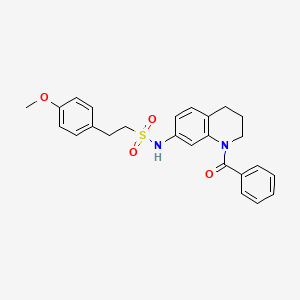
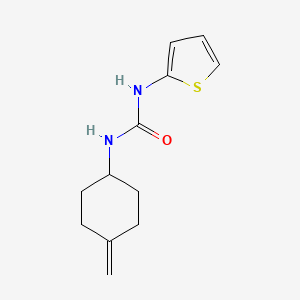
![6-(ethylsulfonyl)-4-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2508044.png)
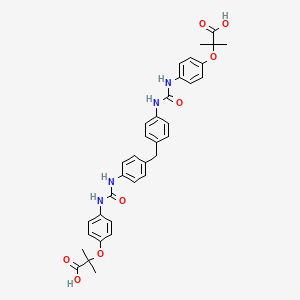
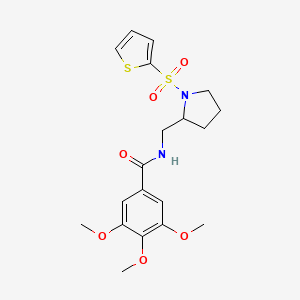
![4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2508050.png)
